molecular formula C13H13NO3 B5773775 N-(2-furylmethyl)-2-methoxybenzamide CAS No. 332146-31-3

N-(2-furylmethyl)-2-methoxybenzamide

Cat. No.: B5773775
CAS No.: 332146-31-3
M. Wt: 231.25 g/mol
InChI Key: PQHWWRAXRWCRIG-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-methoxybenzamide, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMA belongs to the class of benzamide derivatives, which have been studied extensively for their biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-furylmethyl)-2-methoxybenzamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been shown to reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-methoxybenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high purity and high yield. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. In addition, this compound has a short half-life in the body, which can limit its effectiveness in some applications.

Future Directions

For the study of N-(2-furylmethyl)-2-methoxybenzamide include investigating its mechanism of action and developing more effective formulations of the compound.

Synthesis Methods

N-(2-furylmethyl)-2-methoxybenzamide can be synthesized by reacting 2-methoxybenzoic acid with 2-(bromomethyl)furan in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to obtain this compound. The synthesis method of this compound has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-(2-furylmethyl)-2-methoxybenzamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and cancer.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-12-7-3-2-6-11(12)13(15)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHWWRAXRWCRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332146-31-3
Record name N-(2-FURYLMETHYL)-2-METHOXYBENZAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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